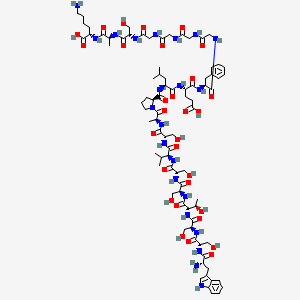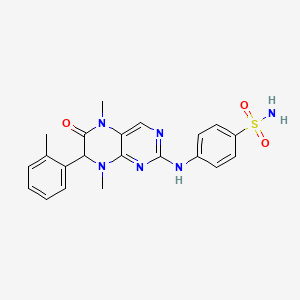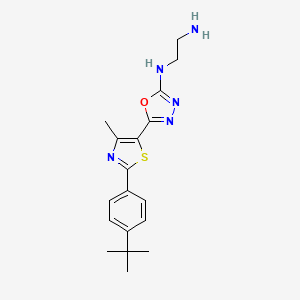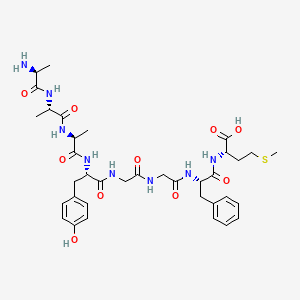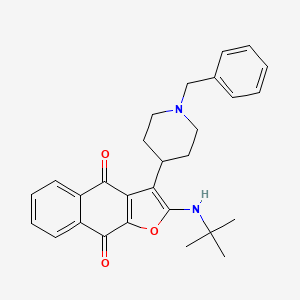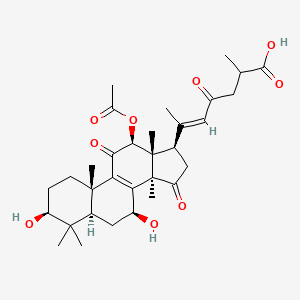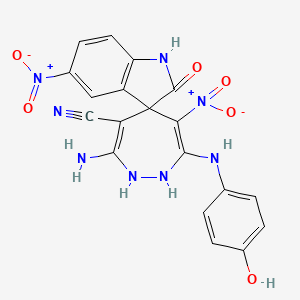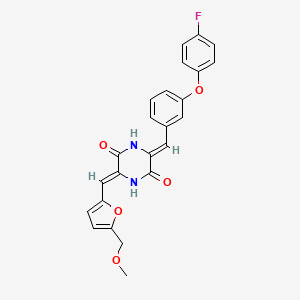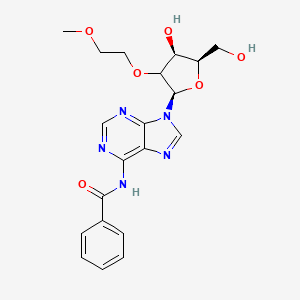
n6-Benzoyl-2'-o-(2-methoxyethyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and the use of reagents like benzoyl chloride for the benzoylation step .
Industrial Production Methods
Industrial production methods for N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This would include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated analog. Substitution reactions could result in the replacement of the benzoyl group with other functional groups.
Scientific Research Applications
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme activities.
Medicine: Its antitumor properties make it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Industry: It is used in the development of pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved by mimicking natural nucleosides, thereby interfering with the normal function of DNA polymerases and other enzymes involved in DNA replication. The molecular targets include DNA polymerase and other enzymes involved in the cell cycle .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl-5’-O-DMT-2’-O-(2-methoxyethyl)adenosine 3’-CE phosphoramidite: This compound is used in the synthesis of modified oligonucleotides.
2’-O-methoxyethyl-N6-benzoyl-adenosine: Another analog with similar modifications.
N6-Benzoyl-2’-O-methoxyethyl-adenosine: A synonym for the compound
Uniqueness
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine is unique due to its specific modifications at the N6 and 2’ positions, which confer its antitumor properties and make it a valuable tool in cancer research. Its ability to inhibit DNA synthesis and induce apoptosis sets it apart from other nucleoside analogs .
Properties
Molecular Formula |
C20H23N5O6 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15+,16?,20-/m1/s1 |
InChI Key |
RUFJMCSVNNGZFB-GWCZMKSHSA-N |
Isomeric SMILES |
COCCOC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


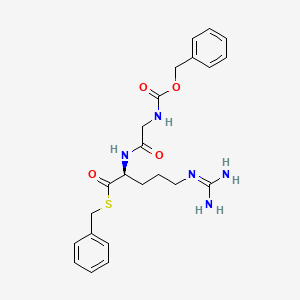
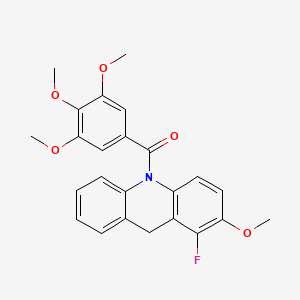
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)
